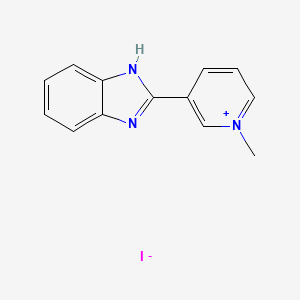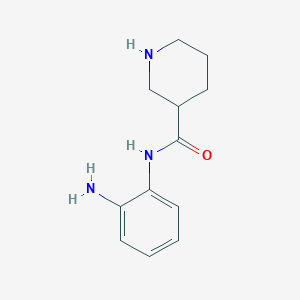
3-(3-Nitrophenyl)-1-phenyl-2-propyn-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Nitrophenyl)-1-phenyl-2-propyn-1-one is an organic compound that belongs to the class of aromatic ketones It features a nitrophenyl group and a phenyl group attached to a propynone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Nitrophenyl)-1-phenyl-2-propyn-1-one typically involves the reaction of 3-nitrobenzaldehyde with phenylacetylene in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced purification techniques are often employed to ensure the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
3-(3-Nitrophenyl)-1-phenyl-2-propyn-1-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride or hydrogen in the presence of a catalyst.
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH4) in ethanol at room temperature.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Reduction: 3-(3-Aminophenyl)-1-phenylprop-2-yn-1-one.
Oxidation: Various oxidized derivatives depending on the conditions.
Substitution: Halogenated derivatives like 3-(3-Bromophenyl)-1-phenylprop-2-yn-1-one.
科学的研究の応用
3-(3-Nitrophenyl)-1-phenyl-2-propyn-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-(3-Nitrophenyl)-1-phenyl-2-propyn-1-one involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound’s ability to undergo electrophilic substitution also allows it to form covalent bonds with nucleophilic sites in biological molecules, potentially leading to its biological effects.
類似化合物との比較
Similar Compounds
3-(4-Nitrophenyl)-1-phenylprop-2-yn-1-one: Similar structure but with the nitro group in the para position.
3-(3-Nitrophenyl)-1-phenylprop-2-yn-1-ol: Similar structure but with a hydroxyl group instead of a ketone.
Uniqueness
3-(3-Nitrophenyl)-1-phenyl-2-propyn-1-one is unique due to the specific positioning of the nitro group, which influences its reactivity and interaction with other molecules
特性
CAS番号 |
5213-88-7 |
|---|---|
分子式 |
C15H9NO3 |
分子量 |
251.24 g/mol |
IUPAC名 |
3-(3-nitrophenyl)-1-phenylprop-2-yn-1-one |
InChI |
InChI=1S/C15H9NO3/c17-15(13-6-2-1-3-7-13)10-9-12-5-4-8-14(11-12)16(18)19/h1-8,11H |
InChIキー |
PPFBVVKWYQVYKJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C#CC2=CC(=CC=C2)[N+](=O)[O-] |
正規SMILES |
C1=CC=C(C=C1)C(=O)C#CC2=CC(=CC=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Methyl-1-phenylpyrazolo[3,4-d][1,3]oxazin-4(1h)-one](/img/structure/B1656223.png)
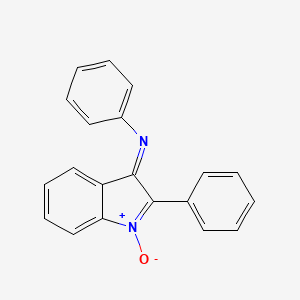
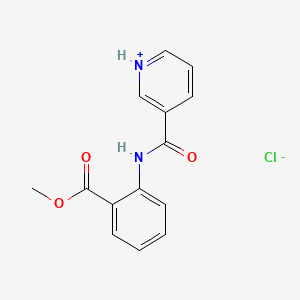
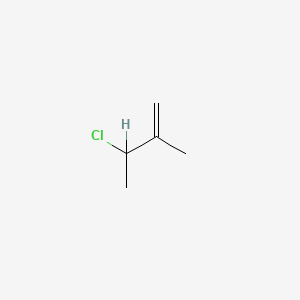
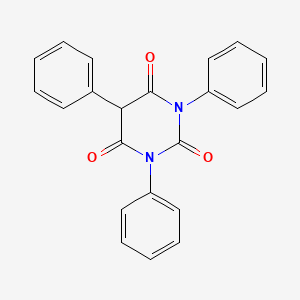
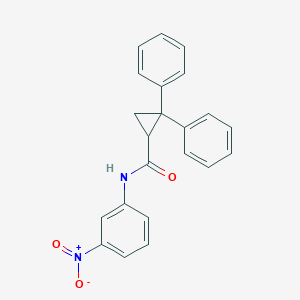
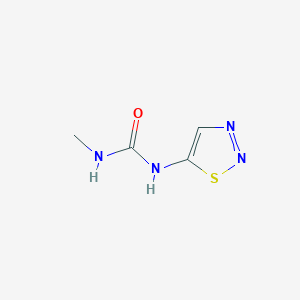
![N-[(Z)-1-(4-bromophenyl)ethylideneamino]-2-(naphthalen-1-ylamino)acetamide](/img/structure/B1656233.png)
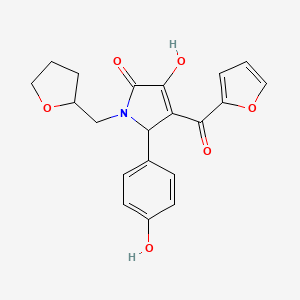
![N-Bicyclo[2.2.1]hept-2-yl-2-(5-p-tolyl-tetrazol-2-yl)-acetamide](/img/structure/B1656237.png)
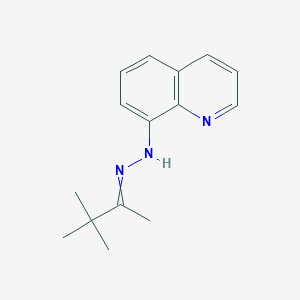
![(2r)-2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B1656242.png)
